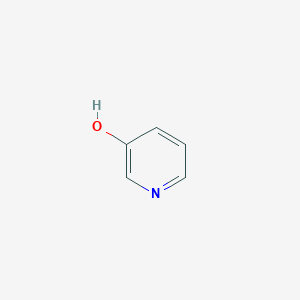

3-Hydroxypyridine

Cat. No. B118123

Key on ui cas rn:

109-00-2

M. Wt: 95.10 g/mol

InChI Key: GRFNBEZIAWKNCO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05003069

Procedure details

A mixture of 89.7 g (2.3 moles) of sodamide, 500 cc of xylene containing 0.1 cc of oleic acid and 95 g (1 mole) of 3-hydroxypyridine was placed in a Magne Drive as described in Example 2. The autoclave was closed and purged of air with ammonia, pressurized with ammonia to 40 psig and to 200 psig with nitrogen. The pressure relief valve was set at 350 psig. The mixture was heated (158°-186° ) for almost 5 hours, during which time hydrogen was evolved. The autoclave was cooled to room temperature, vented to atmospheric pressure and hydrolyzed with 250 cc of water. The temperature during the hydrolysis was 60° C. The aqueous phase was separated and neutralized to pH 7.0 with concentrated hydrochloric acid. It was extracted 3 times with 4-picoline. The picoline extracts were combined and distilled to give 39.3 g of recovered 3-hydroxypyridine and 40.6 g of 2-amino-3 -hydroxypyridine boiling 223°-228° C. at 29 mm. The melting point of the 2-amino-3-hydroxypyridine. recrystallized from methanol-xylene, was 162°-163° C. The structure was confirmed by NMR and the IR spectrum was identical to the spectrum of 2-amino-3-hydroxypyridine found in Aldrich Library of Infrared Spectra. 2nd ed., p. 1157E. The yield of 2-amino-3-hydroXypyridine, based on 3-hydroxypyridine recovered, was 62.9%. This result significantly differed from the literature report by Levitt and Levitt, Chemistry and Industry, 1621 (1963) which reports the amination of 3-hydroxypyridine gave 2.6-diaminopyridine in good yield while also pointing out that 2-amino-3-hydroxypyridine should, in fact, not be obtained. This is not true of applicants' discovery. The recovered 2-amino-3-hydroxypyridine was found useful, for example, in preparing prostaglandin synthetase inhibitors as reported in Belg. Patent 830,786 (1975), in preparing anti-inflammatory agents, analgesics and antipyretics as reported in Shen, et al., Ger. Offen. 2,330,109 (1974), and in preparing antibacterials as reported in Meszaros et al., Hung Telies, 10,957 (1975). The 2-amino-3-hydroxypyridine was also found useful in the preparation of metallized azo dyes for dyeing wool, polyamide, and acrylic fibers as reported in Back and Buehler, Ger. Offen. 2,236,299 (1973) and Ger. Offen. 2,236,269 (1973).

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2-:1].[Na+].C(O)(=O)CCCCCCC/C=C\CCCCCCCC.[OH:23][C:24]1[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=1>C1(C)C(C)=CC=CC=1>[OH:23][C:24]1[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=1.[NH2:1][C:25]1[C:24]([OH:23])=[CH:29][CH:28]=[CH:27][N:26]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

89.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/CCCCCCCC)(=O)O

|

|

Name

|

|

|

Quantity

|

95 g

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=NC=CC1

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was closed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged of air with ammonia

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated (158°-186° ) for almost 5 hours

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

It was extracted 3 times with 4-picoline

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=NC=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 39.3 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC=CC=C1O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 40.6 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05003069

Procedure details

A mixture of 89.7 g (2.3 moles) of sodamide, 500 cc of xylene containing 0.1 cc of oleic acid and 95 g (1 mole) of 3-hydroxypyridine was placed in a Magne Drive as described in Example 2. The autoclave was closed and purged of air with ammonia, pressurized with ammonia to 40 psig and to 200 psig with nitrogen. The pressure relief valve was set at 350 psig. The mixture was heated (158°-186° ) for almost 5 hours, during which time hydrogen was evolved. The autoclave was cooled to room temperature, vented to atmospheric pressure and hydrolyzed with 250 cc of water. The temperature during the hydrolysis was 60° C. The aqueous phase was separated and neutralized to pH 7.0 with concentrated hydrochloric acid. It was extracted 3 times with 4-picoline. The picoline extracts were combined and distilled to give 39.3 g of recovered 3-hydroxypyridine and 40.6 g of 2-amino-3 -hydroxypyridine boiling 223°-228° C. at 29 mm. The melting point of the 2-amino-3-hydroxypyridine. recrystallized from methanol-xylene, was 162°-163° C. The structure was confirmed by NMR and the IR spectrum was identical to the spectrum of 2-amino-3-hydroxypyridine found in Aldrich Library of Infrared Spectra. 2nd ed., p. 1157E. The yield of 2-amino-3-hydroXypyridine, based on 3-hydroxypyridine recovered, was 62.9%. This result significantly differed from the literature report by Levitt and Levitt, Chemistry and Industry, 1621 (1963) which reports the amination of 3-hydroxypyridine gave 2.6-diaminopyridine in good yield while also pointing out that 2-amino-3-hydroxypyridine should, in fact, not be obtained. This is not true of applicants' discovery. The recovered 2-amino-3-hydroxypyridine was found useful, for example, in preparing prostaglandin synthetase inhibitors as reported in Belg. Patent 830,786 (1975), in preparing anti-inflammatory agents, analgesics and antipyretics as reported in Shen, et al., Ger. Offen. 2,330,109 (1974), and in preparing antibacterials as reported in Meszaros et al., Hung Telies, 10,957 (1975). The 2-amino-3-hydroxypyridine was also found useful in the preparation of metallized azo dyes for dyeing wool, polyamide, and acrylic fibers as reported in Back and Buehler, Ger. Offen. 2,236,299 (1973) and Ger. Offen. 2,236,269 (1973).

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2-:1].[Na+].C(O)(=O)CCCCCCC/C=C\CCCCCCCC.[OH:23][C:24]1[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=1>C1(C)C(C)=CC=CC=1>[OH:23][C:24]1[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=1.[NH2:1][C:25]1[C:24]([OH:23])=[CH:29][CH:28]=[CH:27][N:26]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

89.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/CCCCCCCC)(=O)O

|

|

Name

|

|

|

Quantity

|

95 g

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=NC=CC1

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was closed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged of air with ammonia

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated (158°-186° ) for almost 5 hours

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

It was extracted 3 times with 4-picoline

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=NC=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 39.3 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC=CC=C1O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 40.6 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05003069

Procedure details

A mixture of 89.7 g (2.3 moles) of sodamide, 500 cc of xylene containing 0.1 cc of oleic acid and 95 g (1 mole) of 3-hydroxypyridine was placed in a Magne Drive as described in Example 2. The autoclave was closed and purged of air with ammonia, pressurized with ammonia to 40 psig and to 200 psig with nitrogen. The pressure relief valve was set at 350 psig. The mixture was heated (158°-186° ) for almost 5 hours, during which time hydrogen was evolved. The autoclave was cooled to room temperature, vented to atmospheric pressure and hydrolyzed with 250 cc of water. The temperature during the hydrolysis was 60° C. The aqueous phase was separated and neutralized to pH 7.0 with concentrated hydrochloric acid. It was extracted 3 times with 4-picoline. The picoline extracts were combined and distilled to give 39.3 g of recovered 3-hydroxypyridine and 40.6 g of 2-amino-3 -hydroxypyridine boiling 223°-228° C. at 29 mm. The melting point of the 2-amino-3-hydroxypyridine. recrystallized from methanol-xylene, was 162°-163° C. The structure was confirmed by NMR and the IR spectrum was identical to the spectrum of 2-amino-3-hydroxypyridine found in Aldrich Library of Infrared Spectra. 2nd ed., p. 1157E. The yield of 2-amino-3-hydroXypyridine, based on 3-hydroxypyridine recovered, was 62.9%. This result significantly differed from the literature report by Levitt and Levitt, Chemistry and Industry, 1621 (1963) which reports the amination of 3-hydroxypyridine gave 2.6-diaminopyridine in good yield while also pointing out that 2-amino-3-hydroxypyridine should, in fact, not be obtained. This is not true of applicants' discovery. The recovered 2-amino-3-hydroxypyridine was found useful, for example, in preparing prostaglandin synthetase inhibitors as reported in Belg. Patent 830,786 (1975), in preparing anti-inflammatory agents, analgesics and antipyretics as reported in Shen, et al., Ger. Offen. 2,330,109 (1974), and in preparing antibacterials as reported in Meszaros et al., Hung Telies, 10,957 (1975). The 2-amino-3-hydroxypyridine was also found useful in the preparation of metallized azo dyes for dyeing wool, polyamide, and acrylic fibers as reported in Back and Buehler, Ger. Offen. 2,236,299 (1973) and Ger. Offen. 2,236,269 (1973).

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2-:1].[Na+].C(O)(=O)CCCCCCC/C=C\CCCCCCCC.[OH:23][C:24]1[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=1>C1(C)C(C)=CC=CC=1>[OH:23][C:24]1[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=1.[NH2:1][C:25]1[C:24]([OH:23])=[CH:29][CH:28]=[CH:27][N:26]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

89.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[NH2-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC\C=C/CCCCCCCC)(=O)O

|

|

Name

|

|

|

Quantity

|

95 g

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C=NC=CC1

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was closed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged of air with ammonia

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated (158°-186° ) for almost 5 hours

|

|

Duration

|

5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

It was extracted 3 times with 4-picoline

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C=NC=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 39.3 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC=CC=C1O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 40.6 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |